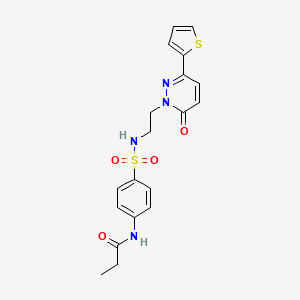![molecular formula C11H8ClF3N2OS B2749303 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide CAS No. 1333521-68-8](/img/structure/B2749303.png)
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is an organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a trifluoromethyl group, a sulfanyl linkage, and a cyanomethylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide typically involves multiple steps:
Formation of the Phenyl Sulfanyl Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl thiol with an appropriate halogenated acetamide under basic conditions to form the phenyl sulfanyl intermediate.
Nucleophilic Substitution: The intermediate undergoes nucleophilic substitution with cyanomethyl groups, often facilitated by a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and scalability.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and consistent production, reducing reaction times and improving yield.
化学反応の分析
Types of Reactions
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the nitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the nitrile group.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.
科学的研究の応用
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
Research into its pharmacological properties could lead to the development of new therapeutic agents
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may contribute to the design of novel polymers or coatings.
作用機序
The mechanism by which 2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the sulfanyl linkage may facilitate interactions with thiol-containing biomolecules. The cyanomethylacetamide moiety could play a role in modulating the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl thiol: Shares the phenyl sulfanyl structure but lacks the cyanomethylacetamide moiety.
N-(cyanomethyl)acetamide: Contains the cyanomethylacetamide group but lacks the phenyl sulfanyl structure.
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}acetamide: Similar structure but without the cyanomethyl group.
Uniqueness
2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and cyanomethylacetamide groups enhances its versatility in various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2OS/c12-9-2-1-7(5-8(9)11(13,14)15)19-6-10(18)17-4-3-16/h1-2,5H,4,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVOHOUULFJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC(=O)NCC#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)



![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![(E)-1-(3-phenoxypropyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2749232.png)


![1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2749239.png)




